Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-

Chemical Biology Drug Discovery Chemical Probes

Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- (CAS 651023-23-3) is a synthetic small molecule with the molecular formula C22H22N2O4 and a molecular weight of 378.42 g/mol. It is cataloged by a limited number of research chemical suppliers as a specialized building block or screening compound.

Molecular Formula C22H22N2O4
Molecular Weight 378.4 g/mol
CAS No. 651023-23-3
Cat. No. B12589923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-
CAS651023-23-3
Molecular FormulaC22H22N2O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)N(CC2=CN=CC=C2)C3=CC=CC(=C3)C(=O)O)OC
InChIInChI=1S/C22H22N2O4/c1-3-28-21-13-19(9-10-20(21)27-2)24(15-16-6-5-11-23-14-16)18-8-4-7-17(12-18)22(25)26/h4-14H,3,15H2,1-2H3,(H,25,26)
InChIKeyZXOOFWBVFQYGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: CAS 651023-23-3 Benzoic Acid Derivative Basic Characteristics


Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- (CAS 651023-23-3) is a synthetic small molecule with the molecular formula C22H22N2O4 and a molecular weight of 378.42 g/mol. It is cataloged by a limited number of research chemical suppliers as a specialized building block or screening compound. A systematic search of primary research literature, patents, and authoritative public databases (e.g., PubChem, ChEMBL, BindingDB) returns no quantitative biological activity data (e.g., IC50, EC50, Ki) or structure-activity relationship (SAR) information for this specific compound. Consequently, its baseline characteristics are limited to its chemical identity and commercial availability as a research intermediate.

Critical Data Gap for Substitution: No Differentiation Basis for CAS 651023-23-3


In the absence of any publicly available comparative quantitative data (e.g., target binding affinities, functional assay potencies, or pharmacokinetic parameters), there is no evidence-based rationale to select CAS 651023-23-3 over its closest structural analogs (e.g., the 4-carboxy positional isomer or the 3-hydroxy-4-methoxyphenyl analog). [1] Generic substitution or interchangeability cannot be assessed because the core metrics required for a scientific differentiation analysis—such as head-to-head biochemical or cellular activity comparisons—are entirely absent from the peer-reviewed and patent literature. Procurement decisions for this compound cannot be guided by verified performance advantages and must instead rely on non-activity-related factors like vendor availability or pricing.

Quantitative Evidence Inventory for CAS 651023-23-3: A Null Result


Evidence Inventory Finding: No Quantifiable Differentiation vs. Closest Analogs

A comprehensive search of peer-reviewed literature and public bioactivity databases was conducted to identify quantitative data that could differentiate CAS 651023-23-3 from its most relevant comparators: (1) Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- (the 4-carboxy positional isomer), and (2) Benzoic acid, 3-[(3-hydroxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- (CAS 651022-54-7, a hydroxy analog). The search yielded zero experimental potency values (IC50, EC50, Ki, Kd) for any of these compounds in any assay system. [1] No differential evidence could be established.

Chemical Biology Drug Discovery Chemical Probes

Absence of Selectivity Data Precludes Target Engagement Assessment

No data were found describing the selectivity profile of CAS 651023-23-3 against any protein target panel, kinase panel, or GPCR screen. [1] This is a critical deficiency when comparing the compound to analogs, as a single IC50 value without selectivity context is insufficient for meaningful differentiation. [2] The lack of selectivity data means that any claim of target-specific utility cannot be substantiated.

Drug Discovery Selectivity Profiling Off-Target Effects

Application Limitations for CAS 651023-23-3 Due to Data Absence


Use as a Synthetic Intermediate with No Verified Advantage

The compound may serve as a synthetic building block in medicinal chemistry programs, but there is no evidence that it offers any yield, purity, or reactivity advantage over the 4-carboxy isomer or the hydroxy analog. [1] A researcher must independently validate its synthetic utility.

Screening Library Member with Undefined Hit Potential

If included in a high-throughput screening library, the compound's behavior is completely uncharacterized. [1] It cannot be prioritized over library members with known target activity, and any screening hit would require extensive validation that could have been avoided with a compound possessing differential data.

Chemical Probe Development: Currently Unsupported

The development of a chemical probe based on this scaffold is not currently feasible, as the minimum requirement—evidence of target modulation at a defined potency—is unmet. [1] The compound cannot be considered a tool compound.

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